

"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" physical and chemical properties

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Compound of Interest

Compound Name:	Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Cat. No.:	B140357

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An In-depth Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**. This compound, a substituted nitrobenzoate derivative, holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates available data on its properties, outlines a plausible synthetic route with detailed experimental protocols, predicts its spectral characteristics, and explores its potential in drug discovery based on the bioactivity of structurally related molecules.

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, with CAS number 334952-07-7, is a member of the nitroaromatic class of compounds.^{[1][2][3]} The presence of both a nitro group and a phenylacetic acid ester moiety suggests its potential utility as a building block in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.^[4] This guide aims to provide a

detailed resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** is presented in the table below. The data has been compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
CAS Number	334952-07-7	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₁ NO ₆	[1]
Molecular Weight	253.21 g/mol	[1]
Appearance	Beige crystalline powder / Solid	[2]
Melting Point	77 °C	[2]
Boiling Point	370 °C	[2]
IUPAC Name	methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate	[1]
Synonyms	(4-Methoxycarbonyl-2-nitrophenyl)-essigsaeure-methylester, Methyl 4-(methoxycarbonylmethyl)-3-nitrobenzoate, Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate	[1] [2]

Synthesis

While a specific experimental protocol for the synthesis of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** is not explicitly detailed in the literature, a plausible and efficient synthetic route can be devised based on established organic chemistry reactions. The

proposed synthesis involves the nitration of a suitable precursor, methyl 4-(2-methoxy-2-oxoethyl)benzoate.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** via electrophilic nitration.

Experimental Protocol: Nitration of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

This protocol is adapted from established procedures for the nitration of methyl benzoate.[\[5\]](#)[\[6\]](#) [\[7\]](#)[\[8\]](#)

Materials:

- Methyl 4-(2-methoxy-2-oxoethyl)benzoate
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ice
- Cold Water
- Ice-cold Methanol
- Dichloromethane (for TLC)
- Ethyl Acetate (for TLC)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, add methyl 4-(2-methoxy-2-oxoethyl)benzoate.
- Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Add the nitrating mixture dropwise to the solution of the starting material over a period of 15-20 minutes, ensuring the reaction temperature does not exceed 15 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
- Pour the reaction mixture slowly onto crushed ice with stirring.
- The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
- Further purify the crude product by washing with a small amount of ice-cold methanol to remove any unreacted starting material and by-products.
- The final product can be recrystallized from methanol to obtain a pure sample.
- Monitor the reaction progress and purity of the product using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane/ethyl acetate).

Spectral Properties (Predicted)

Experimentally determined spectra for **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** are not readily available. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

Spectroscopy	Predicted Characteristics
¹ H NMR	Aromatic protons are expected in the range of δ 7.5-8.5 ppm. The presence of the nitro group will cause downfield shifts. The methylene protons of the acetate group should appear as a singlet around δ 4.0 ppm. The two methyl ester protons will each exhibit a singlet, likely between δ 3.7 and 4.0 ppm.
¹³ C NMR	The carbonyl carbons of the ester groups are expected to resonate in the downfield region, around δ 165-170 ppm. The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon should be around δ 40-45 ppm, and the methoxy carbons will be in the δ 52-55 ppm region.
IR Spectroscopy	Characteristic strong absorption bands are expected for the C=O stretching of the ester groups (around 1720-1740 cm^{-1}). The nitro group will show two strong absorptions corresponding to asymmetric and symmetric stretching, typically around 1530 cm^{-1} and 1350 cm^{-1} , respectively. C-O stretching bands for the esters will be present in the 1200-1300 cm^{-1} region.
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $m/z = 253$. Fragmentation patterns would likely involve the loss of the methoxy groups (-OCH ₃), the carbomethoxy group (-COOCH ₃), and the nitro group (-NO ₂).

Potential Applications in Drug Development

While there are no specific studies on the biological activity of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**, the presence of the nitroaromatic moiety suggests potential for investigation in several therapeutic areas.

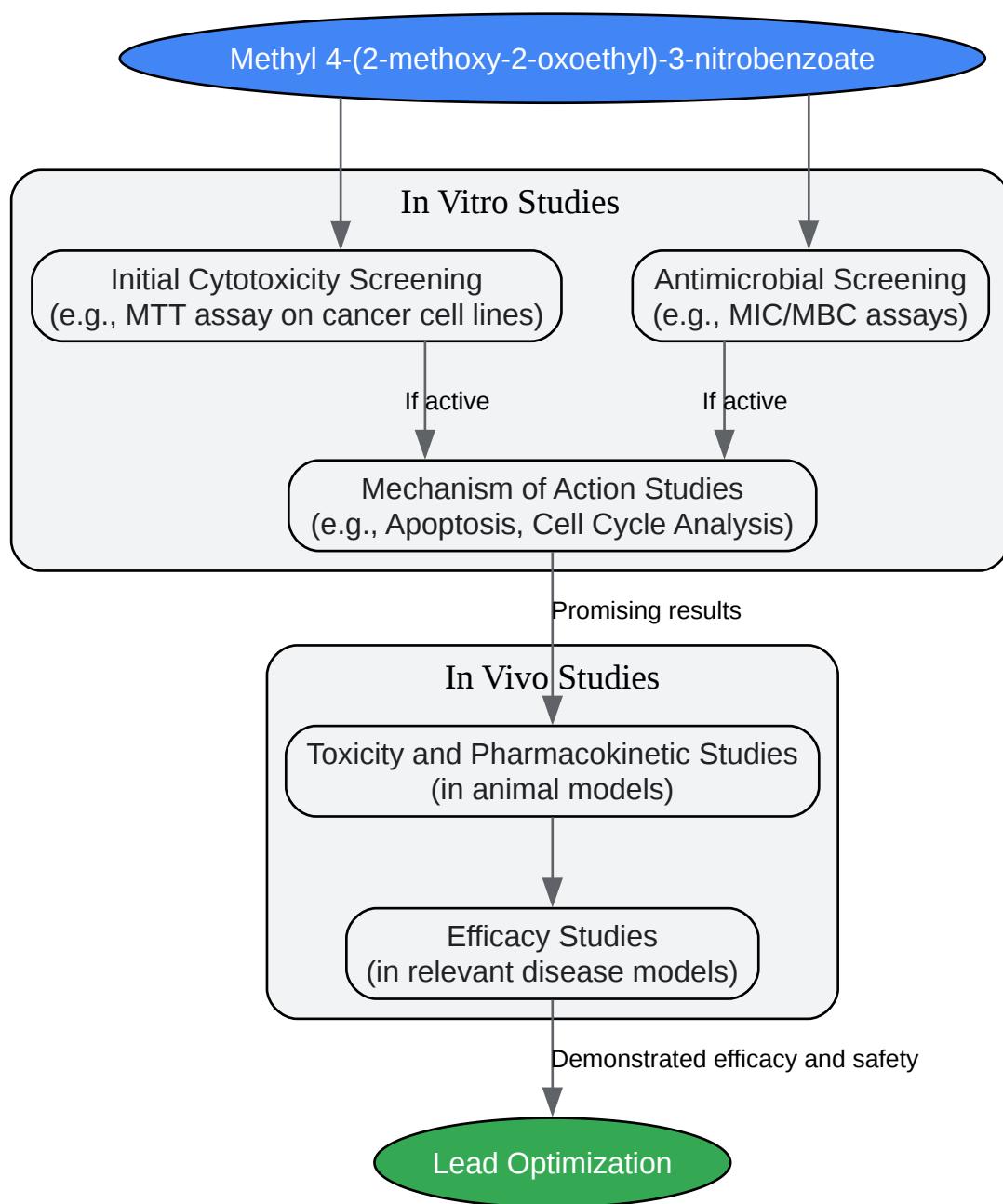
Anticancer and Antimicrobial Activity

Nitroaromatic compounds have a well-documented history of biological activity, including use as antibiotics and anticancer agents.^[4] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated that compounds bearing a nitro moiety exhibited higher cytotoxic effects against prostate and breast cancer cell lines compared to their methoxy-substituted counterparts.^{[9][10]} This suggests that the nitro group in the target compound could be a key pharmacophore for potential anticancer activity.

Proposed Biological Screening Workflow

To evaluate the potential of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** as a therapeutic agent, a systematic screening process is recommended.



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